Home > Products > Screening Compounds P140765 > 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid - 188854-96-8

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

Catalog Number: EVT-1481892
CAS Number: 188854-96-8
Molecular Formula: C₉H₁₄O₈
Molecular Weight: 250.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, also known as Kdn-2-en, is a compound that has been extensively employed in the realm of biomedicine . It exhibits promising prospects for the development of disease-targeting pharmaceutical agents .

Molecular Structure Analysis

The molecular formula of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is C9H14O8 . Its molecular weight is 250.20 . The InChI code is 1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4-,6-,7-,8+/m1/s1 .

Physical And Chemical Properties Analysis

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid appears as a white amorphous solid . It is soluble in water and methanol . It should be stored at 0 to 8 °C and protected from moisture due to its hygroscopic nature .

Synthesis Analysis
  • Dehydration of KDN: Treating KDN with strong acids like sulfuric acid in acetic anhydride can lead to the formation of KDN2en. This method often involves protecting group manipulations to achieve regioselectivity [].
  • Elimination Reactions: Synthesizing KDN2en from KDN derivatives containing suitable leaving groups at the C-3 position, followed by base-induced elimination, is another viable approach [].
  • Multi-step Synthesis from D-Glucono-δ-lactone: A stereoselective synthesis utilizes D-glucono-δ-lactone as a starting material, employing several steps including allyllation, aziridine opening, and chemoselective oxidations to achieve the desired KDN2en structure [].
Molecular Structure Analysis
  • Addition Reactions: The double bond within the pyranose ring can undergo addition reactions, allowing the introduction of various functional groups at the C-3 position. Examples include halogenation reactions using reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) [, ].
  • Oxidation: The C-4 position is susceptible to oxidation, allowing for the synthesis of 4-oxo-KDN2en derivatives. This reaction can be achieved using oxidizing agents like manganese dioxide [].
  • Derivatization: The carboxylic acid group at the C-1 position can be readily esterified or converted to other functionalities, enabling the synthesis of a wide range of KDN2en derivatives [].
Mechanism of Action
  • Interact with Enzymes: KDN2en might bind to enzymes involved in sialic acid metabolism, potentially acting as an inhibitor or substrate analog [].
  • Influence Cellular Recognition: Its presence in modified glycans could potentially alter cell-cell interactions or recognition events mediated by sialic acid-binding proteins [].
Physical and Chemical Properties Analysis
  • Solubility: KDN2en is likely soluble in polar solvents like water and methanol due to its polar functional groups, including the carboxylic acid and hydroxyl groups [].
  • Acidity: The presence of the carboxylic acid group makes KDN2en acidic. The specific pKa value would depend on the nature and position of any protecting groups present [].
  • Stability: The stability of KDN2en can be influenced by factors like pH, temperature, and the presence of oxidizing or reducing agents [].
Applications
  • Synthesis of KDN Analogs: KDN2en acts as a key intermediate in synthesizing a diverse range of KDN analogs. These analogs are crucial for exploring the structure-activity relationships of KDN-binding proteins and enzymes []. For instance, researchers have synthesized C-glycosyltetrazoles related to DAHP, a precursor in the shikimate pathway, as potential inhibitors [].
  • Glycobiology Research: KDN2en and its derivatives are valuable tools for studying sialic acid biology, including their biosynthesis, metabolism, and roles in various biological processes []. Studies have identified KDN in various organisms like oysters and fungal pathogens, and KDN2en serves as a starting point for creating tools to study these systems [, ].
  • Development of Glycan Arrays: KDN2en can be incorporated into synthetic glycans and immobilized on surfaces to create glycan arrays. These arrays are powerful tools for studying sialic acid-binding proteins, identifying their binding preferences, and understanding their roles in various biological systems [].
  • Material Science: The unique structural features of KDN2en make it a potential building block for synthesizing novel biocompatible materials with potential applications in drug delivery and tissue engineering [].
Future Directions
  • Exploring Biological Activity: Further research is needed to fully elucidate the biological activities of KDN2en and its derivatives, examining their potential as enzyme inhibitors, modulators of cellular interactions, or therapeutic agents [].
  • Developing Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for synthesizing KDN2en and its derivatives remains an active area of research, potentially leading to new applications [].
  • Expanding Applications in Material Science and Nanotechnology: Investigating the use of KDN2en and its derivatives in creating novel biomaterials with tailored properties for applications in drug delivery, biosensing, and tissue engineering holds promise [].
  • Understanding the Role of KDN in Human Health: While mammals have conserved Kdn biosynthesis, its function remains unclear. Further research is needed to understand its role in human health and disease [].

3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN)

    Compound Description: KDN is a unique deaminated member of the sialic acid family. It acts as a building block for glycoconjugates in various organisms. [, , , , , , , , , ]

    Relevance: KDN is the parent compound of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. The target compound is a dehydrated form of KDN, lacking a hydroxyl group at the C-2 position and forming an anhydro bridge between C-2 and C-6. [, ]

    Compound Description: This compound is a synthetic derivative of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. Its stereochemistry was confirmed through X-ray crystallography. [, ]

    Relevance: This compound is a derivative of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, modified with benzoylamino and acetyl groups. The study of this derivative contributes to understanding the structural characteristics and potential applications of the parent compound. [, ]

Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-enonate

    Compound Description: This compound is a synthetic precursor used in the synthesis of 2-deoxy-KDN derivatives. It is derived from KDN methyl ester. []

    Relevance: This compound shares the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. It highlights the use of structural modifications to generate KDN derivatives with potential biological activity. []

5-Acetylamino-4-guanidino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enoic Acid (GG167)

    Compound Description: GG167 is a novel influenza virus neuraminidase inhibitor. [, , ]

    Relevance: GG167 shares the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. This structural similarity suggests a potential for the target compound or its derivatives to exhibit antiviral activity. [, , ]

Ethyl 4,5,7,8,9-Penta-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-L-gluca-nononate

    Compound Description: This compound is a 2-monodeoxygenated derivative of KDN, synthesized from D-mannose or D-isoascorbic acid. []

    Relevance: This compound shares a close structural similarity with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, differing in the configuration at the C-4 position and the substitution on the carboxylic acid. It highlights the exploration of KDN analogues with modifications in the side chain. []

    Compound Description: This compound is a glycal derivative of N-acetylneuraminic acid and serves as a key building block in the synthesis of sialic acid derivatives. [, ]

    Relevance: This compound shares the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, demonstrating the importance of this structural motif in the development of sialic acid analogues. [, ]

Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-talo-non-2-enonate

    Compound Description: This compound is the C-4 epimer of the aforementioned N-acetylneuraminic acid glycal derivative. [, ]

    Relevance: This compound, being a stereoisomer of the previous compound, further emphasizes the versatility of the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure in generating diverse sialic acid analogues. [, ]

5-Acetamido-2,6-anhydro-3,5-dideoxy-D-erythro-L-manno-nonic Acid (7,8-epi-2-d-2-HeqNeu5Ac)

    Compound Description: This compound is a sialic acid analogue synthesized from 5-acetamido-3,5-dideoxy-L-glycero-L-altro-2-nonulopyranosonic acid. []

    Relevance: This compound shares the 2,6-anhydro-3,5-dideoxy core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. It illustrates the exploration of sialic acid analogues with modifications in stereochemistry at various positions. []

Sodium 5-acetamido-2,6-anhydro-3,5-dideoxy-L-threo-L-manno-nonate (8-epi-2-d-2-Heq-Neu5Ac)

    Compound Description: This compound is another sialic acid analogue synthesized from 5-acetamido-3,5-dideoxy-3-L-glycero-D-galacto-2-nonulosonic acid. []

    Relevance: This compound, along with the previous compound, showcases the diversity achievable in designing sialic acid analogues by modifying stereochemistry and side chain functionalities. []

    Compound Description: This compound is a major product obtained from the Fischer methylation of KDN. []

    Relevance: This compound is a methylated derivative of KDN, further highlighting the susceptibility of the parent compound to chemical modifications, which can be exploited for synthesizing a range of related compounds. []

2,6-Anhydro-3-Deoxy-D-Glycero-D-Galacto-Non-2-Enonic Acid (Kdn2En)

    Compound Description: Kdn2En is a dehydrated derivative of KDN, synthesized from KDN methyl ester. [, ]

    Relevance: Kdn2En is closely related to 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, differing only in the presence of a double bond between C-2 and C-3 in Kdn2En. [, ]

12. 2-Deoxy-2-Hax-KDN * Compound Description: This compound is a hydrogenation product of 2-chloro-KDN methyl ester. []

  • Relevance: This compound, along with the next compound, demonstrates the possibility of generating saturated derivatives of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid through chemical modifications like hydrogenation. []

13. 2-Deoxy-2-Heq-KDN Derivative* Compound Description: This compound is a hydrogenation product of methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-enonate. []

  • Relevance: Similar to the previous compound, this derivative further highlights the potential for creating a diverse library of compounds by modifying the double bond in 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. []

Allyl O-[sodium(α-D-glycero-D-talo-2- octulopyranosyl)onate]-(2→6)-2-acetamido-2-deoxy-β-D-glucopyranoside

    Compound Description: This disaccharide contains a D-glycero-D-talo-2-octulosonic acid residue and is a core constituent of the lipopolysaccharide from Acinetobacter calcoaceticus NCTC 10305. []

    Relevance: While not directly derived from 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, this disaccharide highlights the broader family of ulosonic acids, which share structural similarities with KDN and its derivatives. The study of these related ulosonic acids provides insights into the structure-activity relationships and potential biological applications of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. []

8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid (NH2dKDO)

    Compound Description: NH2dKDO is a potent inhibitor of 3-deoxy-D-manno-octulosonate cytidylyltransferase (CMP-KDO synthetase). Although it shows potential as an antibacterial agent, its inability to penetrate bacterial cells limits its efficacy. [, , ]

    Relevance: While structurally distinct from 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, NH2dKDO belongs to the same class of compounds targeting lipopolysaccharide biosynthesis. This connection underscores the potential of exploring similar pathways for the biological activity of KDN derivatives. [, , ]

    Compound Description: This compound is a 4-keto derivative of Kdn2En, synthesized by oxidizing Kdn-2en methyl ester. []

    Relevance: 4-Oxo-Kdn2En exemplifies a modification at the C-4 position of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, suggesting the possibility of generating a series of analogues with diverse functionalities at this position. []

4-Hydroxyimino-Kdn2En Derivatives

    Compound Description: These derivatives are obtained by reacting the peracetylated methyl ester of 4-oxo-Kdn2En with hydroxylamine. []

    Relevance: These compounds represent modifications at the C-4 position of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, introducing an oxime functionality. This modification can be explored for various chemical and biological applications. []

4-Carbethoxymethylene-Kdn2En Derivatives

    Compound Description: These derivatives are obtained through a Wittig reaction on the peracetylated methyl ester of 4-oxo-Kdn2En. []

    Relevance: Similar to the previous compound, these derivatives exemplify modifications at the C-4 position of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, this time introducing an α,β-unsaturated ester moiety. These modifications could lead to unique reactivity and biological properties. []

5-acetamido-2,6-anhydro-3,5-dideoxy-D -glycero-alpha-D-galacto-non-2-ulopyranosylono-1′,9-lactone

    Compound Description: This compound is a sialic acid derivative used as a building block in the synthesis of ganglioside GQ1bα. []

    Relevance: This compound shares the 2,6-anhydro-3,5-dideoxy-D -glycero-alpha-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, highlighting its importance in constructing complex sialic acid-containing molecules. []

N-Acetyl-3-fluoro-neuraminic Acids

    Compound Description: These compounds, synthesized by adding fluorine to N-acetylneuraminic acid glycal, are potent inhibitors of neuraminidase. []

    Relevance: While not directly derived from 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, these fluorinated sialic acid analogues emphasize the potential of modifying related structures to generate potent enzyme inhibitors, a strategy relevant for exploring the biological activity of KDN derivatives. []

Properties

CAS Number

188854-96-8

Product Name

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

IUPAC Name

3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C₉H₁₄O₈

Molecular Weight

250.2

InChI

InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1

SMILES

C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O

Synonyms

Kdn2en, 2,3-Dehydro-2-deoxy-Kdn

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.